1-(Pyrimidin-5-yl)ethan-1-ol
Overview
Description
The compound 1-(Pyrimidin-5-yl)ethan-1-ol is a pyrimidine derivative, which is a significant component of nucleic acids and vitamins such as B2 and folic acid. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in various studies. For instance, a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized in four steps with good yields, starting from 2-chloropyrimidine and proceeding through several intermediates, including diethyl 2-(pyrimidin-2-yl)malonate and ethyl 2-(pyrimidin-2-yl)ethanoate, before finally being reduced to 2-(pyrimidin-2-yl)ethanol. This intermediate was then reacted with various dibromoalkanes to obtain the final compounds . Another study reported the synthesis of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes and 1,2-ethanes, which only showed nematic mesophases in their mesomorphic properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied. For example, a heterocyclic compound with a pyrimidine ring was synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental measurements were found to be in excellent harmony with the calculated data .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be inferred from studies on their mesomorphic properties and pharmacological activities. The presence of different substituents on the pyrimidine ring can influence the compound's properties and reactivity. For instance, the introduction of various alkyl fragments to 2-(pyrimidin-2-yl)ethanol resulted in compounds with varying antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The study of mesomorphic properties of certain pyrimidine derivatives revealed that they exhibit nematic mesophases, with some also showing smectic properties depending on the substituents present . The antioxidant properties of bis(2-(pyrimidin-2-yl)ethoxy)alkanes were evaluated using in vitro test systems, and the results indicated promising antioxidant activity, which was influenced by the alkyl fragment attached to the pyrimidine ring .
Scientific Research Applications
Application 1: Fungicidal Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidinamine derivatives, including “1-(Pyrimidin-5-yl)ethan-1-ol”, have been studied for their fungicidal activity. These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, one specific derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Synthesis of Pyrimidinamine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used as a starting material in the synthesis of various pyrimidinamine derivatives .
- Methods of Application or Experimental Procedures : The exact procedures would depend on the specific derivative being synthesized. Typically, this would involve a series of organic reactions, such as nucleophilic substitution or condensation .
- Results or Outcomes : The synthesis of new pyrimidinamine derivatives could lead to the discovery of compounds with novel properties or applications .
Application 3: Synthesis of Pyrimidinamine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used as a starting material in the synthesis of various pyrimidinamine derivatives .
- Methods of Application or Experimental Procedures : The exact procedures would depend on the specific derivative being synthesized. Typically, this would involve a series of organic reactions, such as nucleophilic substitution or condensation .
- Results or Outcomes : The synthesis of new pyrimidinamine derivatives could lead to the discovery of compounds with novel properties or applications .
Safety And Hazards
Future Directions
While specific future directions for “1-(Pyrimidin-5-yl)ethan-1-ol” are not available, pyrimidine derivatives are of interest in medicinal chemistry due to their broad range of biological activities . They are being explored for potential use in the treatment of various conditions, including infectious diseases, neurodegenerative disorders, and some forms of cancer .
properties
IUPAC Name |
1-pyrimidin-5-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBKMPNNYVQNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507457 | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)ethan-1-ol | |
CAS RN |
79691-74-0 | |
Record name | 1-(Pyrimidin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.